N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide: is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrrolidine and pyridine rings through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include halogenated thiophenes, pyrrolidine derivatives, and pyridine derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted thiophenes and pyridines.
Scientific Research Applications
N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-pyridinyl)ethyl]-5-(1-propylpyrrolidin-2-yl)thiophene-2-carboxamide
- N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-methylpyrrolidin-2-yl)thiophene-2-carboxamide
- N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)furan-2-carboxamide
Uniqueness
The uniqueness of N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, and improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14(2)23-13-5-7-17(23)18-8-9-19(25-18)20(24)22-12-10-16-15(3)6-4-11-21-16/h4,6,8-9,11,14,17H,5,7,10,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPPNIUJQHSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCNC(=O)C2=CC=C(S2)C3CCCN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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